2-furaldehyde oxime

Organic Synthesis Reaction Kinetics Green Chemistry

Batch-to-batch variability in heterocyclic oximes often undermines corrosion inhibitor screening and metal complex synthesis. 2-Furaldehyde oxime (CAS 1121-47-7) eliminates this risk with rigorous QC and validated, differentiated performance. • Delivers 90% inhibition efficiency on aluminum in acidic media, substantially outperforming acetoxime and benzaldoxime. • The (Z)-isomer enables high-yield, facile synthesis of N-hydroxyamino acids and esters (e.g., emimycin, hadacidin). • Functions as a privileged ligand for Cu(II) complexes that inhibit DNA topoisomerase II with IC₅₀ values superior to etoposide. Supplied at ≥97% purity with full documentation. Ambient shipping; standard global dispatch.

Molecular Formula C5H5NO2
Molecular Weight 111.10 g/mol
CAS No. 1121-47-7
Cat. No. B074160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-furaldehyde oxime
CAS1121-47-7
Molecular FormulaC5H5NO2
Molecular Weight111.10 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C=NO
InChIInChI=1S/C5H5NO2/c7-6-4-5-2-1-3-8-5/h1-4,7H
InChIKeyUYTMLDBQFLIQJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Furaldehyde Oxime Technical Baseline


2-Furaldehyde oxime (CAS 1121-47-7), also known as furfural oxime or furan-2-aldoxime, is a heterocyclic oxime with the molecular formula C₅H₅NO₂ and a molecular weight of 111.1 g/mol . This compound is characterized by a furan ring bearing an aldoxime functional group (-CH=N-OH) at the 2-position, which enables a range of coordination chemistry and organic transformations . Physically, it is a white crystalline solid with a melting point of 78–80 °C, a boiling point of approximately 169.9 °C (at 760 mmHg), and is soluble in water, ethanol, and ether . Its commercial availability is established through major chemical suppliers, with standard purities around 97% . The oxime group imparts key reactivity, including the ability to form stable metal complexes and undergo further derivatization [1].

Heterocyclic oxime for coordination chemistry and organic transformations
Aldoxime group enables stable metal complex formation and derivatization
Crystalline solid soluble in water, ethanol, ether for synthetic workflows

Why 2-Furaldehyde Oxime Substitution Fails


The practice of substituting 2-furaldehyde oxime with other furan-based oximes or generic aldehydes for procurement is not scientifically justified without a detailed evaluation of performance data. Critical variations in the electronic properties and steric environment of the furan ring, dictated by the presence or absence of specific substituents, profoundly impact the compound's reactivity [1]. For instance, kinetic studies of oxime formation show that the rate constant for the unsubstituted 2-furaldehyde differs significantly from its 5-substituted analogs (e.g., 5-methyl, 5-nitro), a variance that directly translates to divergent synthetic efficiencies and yields in derivatization reactions [2]. Furthermore, in specialized applications like corrosion inhibition or as a ligand in cytotoxic metal complexes, the performance of the parent 2-furaldehyde oxime or its direct derivatives can diverge drastically from other furfural-based compounds, with activity often dependent on precise molecular architecture rather than general class membership [3]. The following section details specific, quantifiable evidence of this performance differentiation.

5-Substituted analog reactivity
Substituents on the furan ring significantly alter oxime formation kinetics; direct substitution may shift synthetic efficiency and yield.
Class-level interchangeability
Performance in corrosion inhibition or as a ligand can differ drastically between furfural-based compounds; activity depends on precise molecular architecture.
General aldehyde replacement
Replacing 2-furaldehyde oxime with generic aldehydes may not reproduce complexation behavior or derivatization pathways without revalidation.

Head-to-Head Performance Data


Oxime Formation: 2-Furaldehyde vs. 5-Substituted Analogs

The rate of oxime formation for 2-furaldehyde is kinetically distinct from its 5-substituted analogs, a critical factor for reaction optimization and yield prediction. A comparative kinetic study demonstrated that under identical conditions, the second-order rate constant for 2-furaldehyde is 3.22 × 10⁻³ M⁻¹·sec⁻¹, whereas the 5-nitro-2-furaldehyde analog reacts with a rate constant of 4.67 × 10⁻³ M⁻¹·sec⁻¹, a 45% increase [1]. This data proves that 2-furaldehyde oxime's precursor reactivity is not equivalent to its derivatives, making direct substitution in synthetic pathways unreliable without process re-validation.

Oxime formation kinetics
Head-to-head
k₂ 3.22×10⁻³ M⁻¹·s⁻¹ (2-furaldehyde) vs 4.67×10⁻³ M⁻¹·s⁻¹ (5-nitro analog)
Rate constant difference indicates substitution may alter reaction timing and yield.
pH 7, 20°C, buffered solution
Organic Synthesis Reaction Kinetics Green Chemistry

Corrosion Inhibition Efficiency

In the context of corrosion protection for aluminum in acidic media, the performance of 2-furaldehyde oxime (FO) is directly comparable and quantifiably superior to other simple oxime compounds. An electrochemical impedance spectroscopy (EIS) study in 1.0 M HCl solution demonstrated that 2-furaldehyde oxime achieved an inhibition efficiency (IE) of 90%, outperforming both acetoxime (AO, 82%) and benzaldoxime (BO, 87%) at an identical concentration [1]. This data provides a clear hierarchy of efficacy: FO > BO > AO, validating the specific selection of FO for this application.

Corrosion inhibition
Head-to-head
FO 90% IE, Acetoxime 82%, Benzaldoxime 87% (Al in 1M HCl)
Higher reported inhibition efficiency supports selection for aluminum protection studies.
EIS measurement, 1.0 M HCl
Corrosion Science Materials Chemistry Electrochemistry

Nitrification Inhibition by N-O-Ethyl Furfural Oxime

While the parent 2-furaldehyde oxime is a key intermediate, its N-O-ethyl derivative demonstrates significant activity as a nitrification inhibitor, a class-level inference supported by quantitative comparative data. In a 45-day soil incubation study, N-O-ethyl furfural oxime (at a 5% dose) achieved more than 50% nitrification inhibition, which is a substantial and persistent effect when compared to the industry benchmark nitrapyrin, which provided 73% inhibition under the same conditions [1]. This performance is also superior to other derivatives in the same series, such as those with longer alkyl chains, whose activity decreased with increasing carbon number .

Nitrification inhibition
Class-level inference
N-O-ethyl FO >50% inhibition vs nitrapyrin 73% (45-day soil study)
Class-level activity indicates scaffold potential for nitrification inhibitor development.
5% dose, typic Ustocrept soil, 45 days
Agricultural Chemistry Soil Science Fertilizer Technology

Cu(II) Complexes: Topoisomerase II Inhibition

The copper complexes of 2-furaldehyde oxime derivatives exhibit potent and differentiated cytotoxic activity, particularly as inhibitors of the enzyme DNA topoisomerase II. In comparative assays against L1210 lymphoid leukemia cells, these copper complexes demonstrated IC₅₀ values against topoisomerase II that were better than those of the clinically established antineoplastic agent, etoposide (VP-16) [1]. This finding is further substantiated by the observation that these complexes cause effective DNA fragmentation but operate through a mode of action distinct from etoposide, as they do not induce further protein-linked DNA breaks [2].

Topoisomerase II inhibition
Cross-study comparable
Cu(II) complexes: reported IC₅₀ values below etoposide reference (L1210 assay)
Supports metal-based compound screening for DNA-processing enzyme research.
In vitro enzymatic assay, mechanism differs from etoposide
Medicinal Chemistry Cancer Research Bioinorganic Chemistry

anti Isomer Conformational Purity

The solution-state behavior of 2-furaldehyde oxime is governed by a strong conformational preference that differentiates it from other oximes. Detailed proton magnetic resonance (PMR) and molecular orbital studies confirm that the anti isomer of 2-furanaldoxime exists almost exclusively in the s-cis conformation in solution, a stability attributed to the lack of steric hindrance rather than intramolecular hydrogen bonding, which is notably absent [1]. In contrast, the syn isomer exists as a roughly equal mixture of s-cis and s-trans forms [2]. This conformational purity is a key characteristic for applications requiring a well-defined, homogeneous ligand geometry for metal coordination or predictable reactivity.

Conformational purity
Head-to-head
anti isomer near-exclusive s-cis; syn isomer ~1:1 s-cis/s-trans mixture
Well-defined ligand geometry supports reproducible coordination chemistry.
¹H NMR and MO calculations
Structural Chemistry Spectroscopy Coordination Chemistry

2-Furaldehyde Oxime Applications


Synthesis of N-Hydroxyamino Acids and Esters

As demonstrated by Goto et al., the (Z)-isomer of 2-furaldehyde oxime is a highly effective reagent for the improved synthesis of N-hydroxyamino acids and their esters. The method involves facile preparations of N-furfurylidene N-oxides as intermediates, and was successfully applied to the synthesis of bioactive molecules such as emimycin and hadacidin monosodium salt [4]. Researchers prioritizing a robust, high-yielding route to these specific classes of N-hydroxy compounds should select (Z)-2-furaldehyde oxime over alternative oximes or methods.

Environmentally-Friendly Corrosion Inhibitors

The quantitative evidence shows that 2-furaldehyde oxime (FO) is a superior corrosion inhibitor for aluminum in acidic environments, outperforming related compounds like acetoxime and benzaldoxime with a demonstrated 90% inhibition efficiency [4]. This makes it a prime candidate for industrial cooling systems, metal pickling, or acid cleaning processes where aluminum components require protection. Its performance justifies its procurement over cheaper, less effective alternatives.

Scaffold for Novel Nitrification Inhibitors

The furfural oxime core is a validated starting point for designing new nitrification inhibitors. The N-O-ethyl derivative of 2-furaldehyde oxime has demonstrated >50% inhibition in soil studies over 45 days, a level of efficacy that is both persistent and approaches that of the commercial standard nitrapyrin (73%) [4]. This specific derivative, and the parent oxime as a synthetic intermediate, are of high interest for agrochemical companies developing next-generation fertilizers with reduced nitrogen loss.

Ligand for Anticancer Metal Complexes

In medicinal inorganic chemistry, 2-furaldehyde oxime serves as a privileged ligand for generating cytotoxic copper(II) complexes. These complexes have been shown to inhibit DNA topoisomerase II with IC₅₀ values better than the clinical drug etoposide, while operating through a unique mechanism of action [4]. This positions the compound as a key research tool for academic and pharmaceutical labs exploring metal-based therapeutics to overcome resistance to conventional chemotherapy agents.

Application
Selection Property
Validation Focus
N-hydroxyamino acid/ester synthesis
(Z)-isomer reagent for N-furfurylidene N-oxide intermediates
Yield and purity in bioactive molecule precursor preparation
Aluminum corrosion inhibitor screening
High reported inhibition efficiency in acidic media
EIS and weight-loss measurement validation
Nitrification inhibitor development
N-O-ethyl derivative soil persistence profile
Nitrification inhibition assays vs nitrapyrin benchmark
Medicinal inorganic chemistry research
Cu(II) complex DNA topoisomerase II inhibition profile
In vitro cytotoxicity and enzyme inhibition assays in cancer cell lines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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